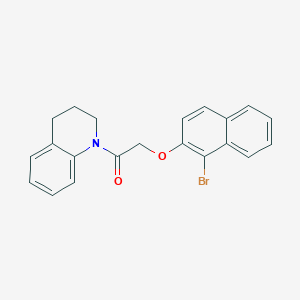![molecular formula C26H21FN2O3S B324638 N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2,2-diphenylacetamide](/img/structure/B324638.png)
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2,2-diphenylacetamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex molecular structure that includes a fluorophenyl group, a sulfonyl group, and a diphenylacetamide moiety. Its unique chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2,2-diphenylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluoroaniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 2,2-diphenylacetyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are also implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2,2-diphenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl group is known to form strong interactions with amino acid residues in enzyme active sites, leading to inhibition of enzyme activity. Additionally, the fluorophenyl group enhances the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(4-bromophenyl)amino]sulfonyl}phenyl)-2,2-diphenylacetamide
- N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2,2-diphenylacetamide
Uniqueness
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2,2-diphenylacetamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its reactivity and binding affinity compared to its bromine and chlorine analogs. This makes it particularly valuable in applications requiring high specificity and potency .
Properties
Molecular Formula |
C26H21FN2O3S |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C26H21FN2O3S/c27-21-11-13-23(14-12-21)29-33(31,32)24-17-15-22(16-18-24)28-26(30)25(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-18,25,29H,(H,28,30) |
InChI Key |
BDYGVZJQYWHZAM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-{2-[2-(2,4-dichlorophenoxy)propanoyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B324556.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(1E)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]acetohydrazide](/img/structure/B324561.png)
![methyl N-[(4-bromo-5-methyl-2-oxoindol-3-yl)amino]carbamate](/img/structure/B324562.png)
![methyl N-[(2-oxoindol-3-yl)amino]carbamate](/img/structure/B324563.png)
![methyl N-[[(E)-(2-methylindol-3-ylidene)methyl]amino]carbamate](/img/structure/B324564.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]butanamide](/img/structure/B324565.png)
![3-chloro-5-phenyl-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B324569.png)
![1-{[(1E)-1-(4-chlorophenyl)ethylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B324570.png)
![1-{[(1E)-1-(biphenyl-4-yl)ethylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B324571.png)
![4,6-DIMETHYL-2-OXO-1-[(E)-[(3E)-4-PHENYLBUT-3-EN-2-YLIDENE]AMINO]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE](/img/structure/B324574.png)
![4,6-dimethyl-1-{[(1E)-1-(4-methylphenyl)ethylidene]amino}-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B324575.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-{4-[(diethylamino)sulfonyl]phenyl}acetamide](/img/structure/B324576.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B324577.png)

